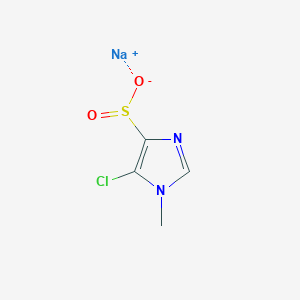
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is a chemical compound with a unique structure that includes a sulfinate group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate typically involves the reaction of 5-chloro-1-methylimidazole with a sulfinating agent. Common sulfinating agents include sulfur dioxide and sodium sulfite. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfinate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the sulfinate group but shares the imidazole core.
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate: An oxidized form of the sulfinate compound.
1-Methylimidazole: A simpler imidazole derivative without the chlorine and sulfinate groups.
Uniqueness
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of both the chlorine atom and the sulfinate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
Antimicrobial Activity
The imidazole moiety, particularly when substituted with a chloro group, often exhibits antimicrobial properties. However, the specific compound "Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate" did not show significant antimicrobial activity in available studies.
A structurally similar compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was tested against various microorganisms but showed no in vitro antimicrobial activities against Gram-positive bacteria (MSSA, MRSA, and B. subtilis), Gram-negative bacteria (P. aeruginosa, E. coli, K. pneumoniae), and C. candidas .
Anticancer Potential
While the exact compound is not mentioned in anticancer studies, related imidazole derivatives have shown promising anticancer activities. For instance, some 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides containing imidazole moieties exhibited selective cytotoxicity against cancer cells .
Table 1: Cytotoxicity of selected imidazole derivatives against cancer cell lines
| Compound | HeLa (IC50, μM) | HCT-116 (IC50, μM) | MCF-7 (IC50, μM) | HaCaT (IC50, μM) |
|---|---|---|---|---|
| 11-13 | 6-7 | Not reported | Not reported | 18-20 |
These compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .
Pharmacological Applications
Sodium 1-ethyl-1H-imidazole-4-sulfinate, a related compound, has shown potential in various pharmacological applications:
- Antimicrobial properties
- Anti-inflammatory effects
- Antifungal activity
- Potential as enzyme inhibitors
While these properties are not directly attributed to this compound, they suggest potential areas for further investigation.
Metabolic Stability
In vitro metabolic stability experiments on related compounds indicated values of the factor t1/2 in the range of 9.1–20.3 min, suggesting potential oxidation to sulfenic and subsequently sulfinic acids as metabolites . This information could be relevant when considering the metabolic fate of this compound.
Properties
Molecular Formula |
C4H4ClN2NaO2S |
|---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
sodium;5-chloro-1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H5ClN2O2S.Na/c1-7-2-6-4(3(7)5)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RMJWWJKVBSMXFE-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















